Neopentyl fluoroformate
Description
Context within Fluoroformate and Haloformate Research
Fluoroformates (ROCOF) and their haloformate counterparts (ROCOX, where X is Cl, Br, or I) are important reagents and intermediates in organic synthesis. They are recognized for their role in introducing the oxycarbonyl group into molecules and as precursors for other functional groups. The study of haloformates, particularly chloroformates, has a long history, with extensive investigation into their solvolysis and application as protecting groups in peptide synthesis.
Fluoroformates, while known since the early 20th century, have been studied less extensively than their chloroformate analogs. dntb.gov.ua However, interest in organofluorine chemistry has surged due to the unique properties that fluorine atoms impart to molecules, leading to a renewed focus on fluoroformates. Current time information in Bangalore, IN.mdpi.com These compounds are now increasingly explored for their potential in pharmaceuticals, agrochemicals, and materials science. Current time information in Bangalore, IN. Neopentyl fluoroformate serves as a specific example within this class, where the interplay between the reactive fluoroformate group and a sterically demanding alkyl substituent can be examined.
Historical Perspectives on Fluoroformate Investigations
The journey into the world of organofluorine compounds began in the 19th century, with early reports on the synthesis of compounds like methyl fluoride (B91410). aliyuncs.com A significant advancement came with the development of the Swarts reaction in 1892, which utilized antimony fluorides to exchange other halogens for fluorine. nih.gov The early 20th century saw the first synthesis of fluoroformates, marking their entry into the chemical literature. Current time information in Bangalore, IN.
The broader field of haloformate chemistry was significantly shaped by the use of phosgene (B1210022) (COCl₂), first synthesized in 1812, which became a key reagent for producing chloroformates. nih.gov These chloroformates, in turn, could be converted to fluoroformates through halogen exchange reactions. A notable improvement in this process involves the use of an alkali metal fluoride in ethylene (B1197577) carbonate, which allows for the rapid and high-yield synthesis of various fluoroformates from their corresponding chloroformates. masterorganicchemistry.com This method has been successfully applied to the preparation of this compound. masterorganicchemistry.com
Significance of the Neopentyl Moiety in Fluoroformate Chemistry
The neopentyl group, (CH₃)₃CCH₂-, is characterized by its significant steric bulk. This steric hindrance dramatically influences the reactivity of neopentyl-containing compounds, including this compound. In nucleophilic substitution reactions, the bulky tert-butyl group adjacent to the reaction center makes backside attack (as seen in Sₙ2 reactions) extremely difficult. Consequently, neopentyl halides are known to be practically inert to Sₙ2 reactions, reacting about 100,000 times slower than corresponding propyl halides.
While Sₙ1 reactions, which proceed through a carbocation intermediate, are possible, the primary carbocation that would initially form from a neopentyl substrate is unstable. However, it can rearrange to a more stable tertiary carbocation. This competition between slow Sₙ2 and rearrangement-prone Sₙ1 pathways is a defining feature of neopentyl reactivity.
In the context of this compound, solvolysis studies have shown that its reactivity is comparable to other primary alkyl fluoroformates like ethyl and n-propyl fluoroformate in most solvents, suggesting a similar reaction mechanism. The reaction is believed to proceed via an addition-elimination pathway. However, in highly ionizing and weakly nucleophilic solvents, such as aqueous hexafluoroisopropanol (HFIP), neopentyl chloroformate solvolyzes appreciably faster than its less hindered counterparts. mdpi.com This has been attributed to a 1,2-methyl shift leading to a more stable tertiary carbocation, a pathway that becomes dominant when nucleophilic solvent assistance is minimal. mdpi.com
The following table presents a comparison of the solvolysis rate constants for this compound and other alkyl fluoroformates in various solvents.
| Alkyl Fluoroformate | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |
|---|---|---|---|---|
| Neopentyl | 100% EtOH | 45.0 | 1.44 x 10⁻⁵ | |
| n-Propyl | 100% EtOH | 45.0 | 1.00 x 10⁻⁵ | |
| Neopentyl | 100% MeOH | 45.0 | 1.14 x 10⁻⁵ | |
| Neopentyl | 80% EtOH | 45.0 | 0.93 x 10⁻⁵ | |
| t-Butyl | 70% TFE | 45.0 | Significantly faster than primary alkyl fluoroformates |
Overview of Current Research Trajectories
Current research in fluoroformate chemistry is driven by the increasing demand for fluorinated organic molecules in various high-tech applications. Key research trajectories include:
Development of Novel Fluorination Methods: Researchers are continuously exploring new and more efficient catalytic methods for synthesizing fluoroformates and for using them as fluorinating agents. This includes the development of safer handling and storage procedures for these reactive compounds.
Applications in Medicinal Chemistry: The incorporation of fluorine can significantly enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity. mdpi.com Fluoroformates are being investigated as versatile building blocks for the synthesis of these complex fluorinated pharmaceuticals. mdpi.com
Materials Science: Fluorinated polymers and other materials often exhibit unique properties like high thermal stability and chemical resistance. Fluoroformates are being utilized in the synthesis of these advanced materials.
The study of this compound and its analogs contributes to a deeper understanding of reaction mechanisms and the profound impact of steric effects, which is crucial for the rational design of new synthetic routes and novel molecules with tailored properties.
Structure
3D Structure
Properties
Molecular Formula |
C6H11FO2 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
2,2-dimethylpropyl carbonofluoridate |
InChI |
InChI=1S/C6H11FO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3 |
InChI Key |
UGWQZMRCFDSAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Neopentyl Fluoroformate
The primary and most efficient methods for synthesizing this compound revolve around halogen exchange reactions and, to a lesser extent, alternative pathways from different starting materials.
A well-established and high-yielding process for preparing this compound involves the direct conversion of its chloroformate precursor, neopentyl chloroformate. google.comthieme-connect.de This reaction is a nucleophilic substitution where the chlorine atom on the chloroformate is replaced by a fluorine atom. google.com This method is particularly effective for aliphatic fluoroformates where the starting chloroformates are stable in highly polar media. google.com
The chlorine-fluorine exchange is facilitated by the use of an alkali metal fluoride (B91410). google.com Potassium fluoride (KF) is the most commonly cited reagent for this transformation. google.comthieme-connect.de While other alkali metal fluorides like sodium fluoride can also be used, potassium fluoride is often preferred. google.comresearchgate.net The fluoride salt is typically used in powdered form to enhance its dissolution in the reaction solvent. google.com
The amount of alkali metal fluoride relative to the chloroformate is a key parameter. While the reaction is stoichiometric, it is preferable to use a molar excess of the fluoride salt, typically between 1.2 to 2 molar equivalents, to ensure complete conversion. google.com The fluoride anion's activity is crucial for the reaction's success, and bringing the insoluble salt into the solution phase is a critical step. researchgate.net
The choice of solvent is critical for the efficiency of the halogen exchange. Ethylene (B1197577) carbonate has been identified as a particularly advantageous reaction medium. google.comthieme-connect.de It is a polar solvent that, when heated to a liquid state (its melting point is between 34-40°C), facilitates the reaction, leading to rapid conversions and excellent yields. google.comthermofisher.kr The use of ethylene carbonate avoids the need for expensive phase-transfer catalysts like crown ethers, which were previously used to solubilize the fluoride salts. google.com
A specific, optimized procedure for the synthesis of this compound has been detailed. google.com In this process, neopentyl chloroformate is gradually added to a mixture of potassium fluoride and ethylene carbonate. The reaction is maintained at a temperature of approximately 45°C with stirring for about one hour. google.com This method results in a significantly reduced reaction time compared to older processes and yields a product of high purity. google.com
An alternative pathway for the synthesis of this compound has been demonstrated, starting from neopentyl 1,2,2,2-tetrachloroethyl carbonate. prepchem.com In this method, the starting carbonate is heated with anhydrous potassium fluoride in the presence of a phase-transfer catalyst (polyethyleneglycol monomethylether) in benzonitrile (B105546) as the solvent. The reaction is conducted at 65°C for 34 hours. prepchem.com While this method is effective, it requires a longer reaction time and results in a lower yield compared to the halogen exchange in ethylene carbonate. google.comprepchem.com
Halogen Exchange Reactions from Chloroformate Precursors
Precursors and Raw Materials in this compound Synthesis
The primary raw materials for the most efficient synthesis of this compound are readily available commercial compounds. google.com
Neopentyl Chloroformate: This is the key precursor, an organic compound with the formula C₆H₁₁ClO₂. google.comcymitquimica.com It is a liquid used as an acylating agent. cymitquimica.com
Potassium Fluoride: A common, commercially available alkali metal halide used as the fluorine source. google.comdigitellinc.com
Ethylene Carbonate: A polar, organic compound with the formula (CH₂O)₂CO, used as the solvent. google.comthermofisher.krwikipedia.org
For the alternative synthesis, the precursors are:
Neopentyl 1,2,2,2-tetrachloroethyl carbonate prepchem.com
Anhydrous Potassium Fluoride prepchem.com
Benzonitrile (solvent) prepchem.com
Polyethyleneglycol monomethylether (catalyst) prepchem.com
Evaluation of Synthetic Efficiency and Yields
The efficiency of the synthetic route is primarily evaluated by the reaction yield and time. The halogen exchange method in ethylene carbonate is highly efficient.
The process of reacting neopentyl chloroformate with potassium fluoride in ethylene carbonate at 45°C for one hour results in a 92% yield of this compound after purification by distillation. google.com
The alternative synthesis starting from neopentyl 1,2,2,2-tetrachloroethyl carbonate provides a 76% yield after 34 hours at 65°C. prepchem.com
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Halogen Exchange Method | Alternative Carbonate Method |
|---|---|---|
| Precursor | Neopentyl chloroformate | Neopentyl 1,2,2,2-tetrachloroethyl carbonate |
| Fluorinating Agent | Potassium Fluoride | Potassium Fluoride |
| Solvent | Ethylene Carbonate | Benzonitrile |
| Temperature | 45°C | 65°C |
| Reaction Time | 1 hour | 34 hours |
| Yield | 92% | 76% |
| Source | google.com | prepchem.com |
Scalability Considerations for this compound Production
The scalability of this compound production is a critical factor for its application in industrial synthesis. The process utilizing ethylene carbonate with neopentyl chloroformate demonstrates significant advantages for large-scale manufacturing. google.com The key benefits of this method are the considerably shorter reaction times and the use of common, cost-effective reagents, which are essential for commercial viability. google.com
An example illustrating the scalability of this general process is the synthesis of the related compound, isopropyl fluoroformate, which was successfully carried out in a 20-liter glass reactor. google.com This industrial-scale setup involved reacting large quantities of the corresponding chloroformate with potassium fluoride in ethylene carbonate. The process parameters were carefully controlled, including the initial drying of reagents, gradual addition of the chloroformate to the reactor over several hours while maintaining the temperature between 40° and 45°C, and monitoring the reaction's progress via gas chromatography (GC). google.com
After the reaction was complete, the product was isolated through vacuum evaporation and purified by distillation, achieving a high yield (93%) and exceptional purity (99.9%). google.com This example serves as a direct model for the large-scale production of this compound. The reaction for this compound itself was performed on a smaller scale (0.5 mol of neopentyl chloroformate) but yielded 61.7 grams of product, demonstrating the robustness of the method. google.com The ability to perform the reaction at atmospheric pressure and the straightforward work-up procedure further enhance its suitability for industrial application. google.com
Table 2: Industrial-Scale Synthesis Data for a Related Fluoroformate (Isopropyl Fluoroformate) google.com
| Parameter | Value |
|---|---|
| Equipment | 20-liter glass reactor |
| Reactant 1 | Isopropyl chloroformate (4,655 g) |
| Reactant 2 | Potassium fluoride (3,306 g) |
| Solvent | Ethylene carbonate (8,938 g) |
| Reaction Temperature | 40 - 45°C |
| Product Isolation | Vacuum evaporation followed by distillation |
| Final Product Mass | 3,750 g |
| Yield | 93% |
| Purity (by GC) | 99.9% |
Mechanistic Investigations of Reactivity
Solvolytic Reaction Mechanisms of Neopentyl Fluoroformate
The solvolysis of this compound proceeds through competitive reaction pathways, the prevalence of which is highly dependent on solvent properties such as nucleophilicity and ionizing power. aliyuncs.comnih.gov The primary mechanisms investigated are the bimolecular nucleophilic acyl substitution (addition-elimination) and, under specific solvent conditions, a unimolecular ionization pathway. aliyuncs.comnih.gov For fluoroformates, the addition-elimination pathway is generally the most frequently encountered mechanism due to the strength of the carbon-fluorine bond, which makes the unimolecular ionization pathway less common compared to other haloformates like chloroformates. nih.gov
In most solvent conditions, the solvolysis of this compound is dominated by a bimolecular addition-elimination pathway at the acyl carbon. aliyuncs.com This mechanism is characteristic of nucleophilic acyl substitution reactions and involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, followed by the expulsion of the leaving group. aliyuncs.comtaylorandfrancis.com The reaction is sensitive to the nucleophilicity of the solvent, and its rate is observed to decrease with increasing steric bulk of the alkyl group attached to the oxygen. aliyuncs.com
The cornerstone of the bimolecular pathway is the formation of a transient tetrahedral intermediate. aliyuncs.comtaylorandfrancis.com This species arises when the nucleophile, typically a solvent molecule like water or alcohol, attacks the electrophilic carbonyl carbon of the fluoroformate. taylorandfrancis.com This addition step leads to a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. wikipedia.org The formation of this intermediate is the rate-determining step in the addition-elimination mechanism for this compound. aliyuncs.comnih.gov The subsequent collapse of this intermediate, where the alkoxy group expels the fluoride (B91410) leaving group, is a faster process, leading to the final substitution product. taylorandfrancis.com The leaving group effects (kF/kCl ratios) observed in studies comparing this compound to its chloroformate analog are consistent with a mechanism proceeding through a tetrahedral intermediate. aliyuncs.com
The bimolecular nature of the rate-determining step is strongly supported by thermodynamic parameters, particularly the large negative entropies of activation (ΔS‡). aliyuncs.com These values indicate a more ordered transition state, which is expected when two molecules (the substrate and the solvent) combine in the rate-determining step. aliyuncs.com Studies on the solvolysis of this compound have determined these activation parameters in various solvents. For instance, the enthalpy of activation (ΔH‡) ranges from 8.8 to 12.0 kcal·mol⁻¹, while the entropy of activation (ΔS‡) ranges from -37.4 to -45.1 cal·mol⁻¹·K⁻¹. aliyuncs.com These values contrast with those for the corresponding chloroformate, which generally show higher enthalpies and less negative entropies of activation, suggesting differences in the transition state structure. aliyuncs.com
| Solvent | This compound | Neopentyl Chloroformate | ||
|---|---|---|---|---|
| ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·mol⁻¹·K⁻¹) | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·mol⁻¹·K⁻¹) | |
| Methanol (B129727) | 8.8 | -45.1 | 12.9 | -38.8 |
| Ethanol (B145695) | 10.4 | -41.2 | 14.8 | -34.1 |
| 80% Ethanol | 12.0 | -37.4 | 20.0 | -15.8 |
Evidence strongly suggests that the nucleophilic attack by a solvent molecule is not a simple process but is assisted by a second solvent molecule acting as a general base. aliyuncs.commdpi.com This termolecular mechanism involves one solvent molecule deprotonating the attacking solvent molecule as it forms a bond with the acyl carbon. mdpi.comlibretexts.org This catalytic action enhances the nucleophilicity of the attacking solvent, facilitating the formation of the tetrahedral intermediate. youtube.com
A key piece of evidence for general-base catalysis comes from kinetic solvent isotope effect (KSIE) studies. aliyuncs.comnih.gov For the methanolysis of this compound, the KSIE (kMeOH/kMeOD) was found to be 3.40. aliyuncs.com A value in this range is significantly larger than what would be expected for a mechanism without the cleavage of an O-H bond in the rate-determining step and is considered indicative of general-base catalysis. aliyuncs.comiastate.edu This suggests that the bond formation in the transition state is more advanced for the fluoroformate compared to the chloroformate, which has a lower KSIE value. aliyuncs.com
While the bimolecular pathway is dominant in most solvents, a unimolecular ionization (Sₙ1-type) mechanism can become competitive under specific conditions, namely in solvents with very high ionizing power and low nucleophilicity, such as aqueous fluoroalcohol mixtures. aliyuncs.comnih.gov For neopentyl haloformates, this pathway is more frequently observed for the chloroformate than the fluoroformate. nih.govmdpi.com The Sₙ1 mechanism involves the rate-determining formation of a carbocationic intermediate, which then rapidly reacts with the solvent. ucalgary.ca
The direct formation of a primary neopentyl carbocation via ionization is energetically unfavorable. msu.edustackexchange.com However, in highly ionizing and weakly nucleophilic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization pathway becomes accessible for neopentyl haloformates. mdpi.comnih.gov This process is believed to occur via a concerted solvolysis-decomposition mechanism that involves a Wagner-Meerwein rearrangement. nih.gov
In this pathway, as the leaving group departs, a 1,2-methyl shift occurs, leading to the formation of a much more stable tertiary carbocation (the 1,1-dimethylpropyl cation, also known as the tert-amyl cation). nih.govmsu.edunih.gov This rearrangement avoids the formation of the unstable primary carbocation and provides a lower energy pathway for ionization. msu.edu The significant acceleration of the solvolysis rate for neopentyl chloroformate in fluoroalcohol-rich solvents, when compared to other primary alkyl chloroformates, is attributed to this rearrangement. nih.govmdpi.com Although rarer for this compound, this ionization mechanism with rearrangement is the proposed pathway when deviations from bimolecular behavior are observed in highly ionizing media. aliyuncs.comnih.gov
Unimolecular Ionization Pathways (SN1-type)
Rearrangement Processes (e.g., 1,2-Methyl Shifts)
The potential for rearrangement is a significant characteristic of reactions involving neopentyl-containing substrates, particularly those that can proceed through a carbocationic intermediate. The structure of the neopentyl group, (CH₃)₃CCH₂-, features a primary carbon atom bonded to a quaternary β-carbon. If a primary carbocation were to form at the α-carbon, it would be highly unstable. However, a facile 1,2-rearrangement of a methyl group (a Wagner-Meerwein rearrangement) can occur, transforming the incipient primary carbocation into a much more stable tertiary carbocation. nih.govmsu.eduwikipedia.org
This process is explicitly observed in the solvolysis of the analogous compound, neopentyl chloroformate. nih.govnih.gov In solvents of very low nucleophilicity and high ionizing power, such as aqueous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) mixtures, neopentyl chloroformate undergoes solvolysis via an ionization pathway. nih.govnih.gov The rate of this reaction is appreciably faster than that of other primary alkyl chloroformates under the same conditions. nih.gov This rate enhancement is attributed to the driving force of the 1,2-methyl shift during the rate-determining ionization step, which leads to the formation of the stable tert-pentyl cation. nih.govnih.gov
In contrast, the solvolysis of this compound is dominated by a bimolecular addition-elimination pathway. aliyuncs.com This mechanism involves nucleophilic attack at the carbonyl carbon and does not generate a discrete carbocation on the alkyl group. nih.govaliyuncs.com Consequently, the 1,2-methyl shift characteristic of the neopentyl carbocation is not a feature of the primary reaction pathway for this compound under typical solvolytic conditions. aliyuncs.com The strong carbon-fluorine bond makes the ionization pathway, which would enable such a rearrangement, less favorable compared to its chloroformate counterpart. nih.gov
Influence of Nucleophilic Solvation on Ionization
In reactions that proceed via an ionization mechanism, nucleophilic solvation plays a crucial role in stabilizing the developing carbocationic transition state. For neopentyl chloroformate, where an ionization pathway is accessible, this stabilization is a key factor. nih.govmdpi.com However, in solvents with extremely low nucleophilicity like HFIP, the stabilizing effect from nucleophilic solvation is weak. nih.govnih.gov In this specific environment, the internal stabilization gained from the 1,2-methyl shift outweighs the diminished contribution from external nucleophilic solvation, allowing the ionization pathway to become dominant for the chloroformate. nih.govmdpi.com
Dual Mechanistic Pathways and Mechanistic Crossover Phenomena
Substrates like alkyl chloroformates are known to exhibit dual mechanistic pathways, with the operative mechanism being highly dependent on the substrate's structure and the solvent's properties. nih.govresearchgate.net Neopentyl chloroformate serves as a clear example of this mechanistic duality. nih.govnih.gov In most solvents, it reacts via a bimolecular addition-elimination mechanism. nih.govresearchgate.net However, in highly ionizing and weakly nucleophilic solvents (e.g., aqueous TFE and HFIP), a mechanistic crossover occurs, and the reaction proceeds through a unimolecular ionization pathway, which is facilitated by a 1,2-methyl rearrangement. nih.govnih.govresearchgate.net This crossover is evident in Grunwald-Winstein analysis, where data points for different solvent systems fall on two distinct correlation lines, representing the two different mechanisms. nih.govresearchgate.net
For this compound, the evidence for such a mechanistic crossover is considerably weaker. aliyuncs.com Its solvolysis rates across a wide range of solvents are best described by a single mechanism: the bimolecular addition-elimination pathway. aliyuncs.com The sensitivities to changes in solvent nucleophilicity and ionizing power are similar to those of other primary and secondary alkyl haloformates that are known to react via the addition-elimination route. aliyuncs.com The strong C-F bond disfavors the ionization required for the unimolecular pathway, making the addition-elimination mechanism predominant even in solvents where the chloroformate analogue shows crossover behavior. aliyuncs.comnih.gov While the correlation of solvolysis rates for this compound with the extended Grunwald-Winstein equation is generally good, some deviations are noted, particularly in TFE-ethanol binary solvents, suggesting complex solvent effects rather than a clear mechanistic shift. aliyuncs.com
Solvent Effects on this compound Reactivity
Application of the Extended Grunwald-Winstein Equation
The effect of solvent on the reactivity of this compound is quantitatively analyzed using the extended Grunwald-Winstein equation: aliyuncs.commdpi.com
log(k/k₀) = lN_T + mY_Cl + c
In this equation:
k is the specific rate of solvolysis in a given solvent. mdpi.com
k₀ is the rate of solvolysis in the reference solvent (80% aqueous ethanol). mdpi.com
l is the sensitivity of the substrate to changes in solvent nucleophilicity. mdpi.com
N_T is the solvent nucleophilicity parameter. mdpi.com
m is the sensitivity of the substrate to changes in solvent ionizing power. mdpi.com
Y_Cl is the solvent ionizing power parameter, based on the solvolysis of 1-adamantyl chloride. mdpi.com
c is a constant (residual) term. d-nb.info
For the solvolysis of this compound at 45.0 °C, the application of this equation to data from 14 solvents (excluding TFE-EtOH mixtures) yields an l value of 1.45 ± 0.19 and an m value of 0.51 ± 0.10. aliyuncs.com The ratio of l/m is approximately 2.84. This high l value and the l/m ratio are characteristic of an associative-type addition-elimination mechanism where the formation of a tetrahedral intermediate is the rate-determining step. aliyuncs.com
The solvent nucleophilicity parameter, N_T, is derived from the solvolysis of the S-methyldibenzothiophenium ion. aliyuncs.comacs.org The sensitivity to this parameter, l, provides insight into the degree of nucleophilic participation by the solvent in the rate-determining step. The calculated l value of 1.45 for this compound indicates a high sensitivity to solvent nucleophilicity. aliyuncs.com This strongly supports a bimolecular mechanism where the solvent acts as a nucleophile, attacking the electrophilic carbonyl carbon. aliyuncs.com This is consistent with the proposed addition-elimination pathway and stands in contrast to pathways where charge separation is the primary feature of the transition state, which would show lower l values. nih.gov
The solvent ionizing power parameter, Y_Cl, reflects the ability of the solvent to stabilize developing ionic charges, based on the S_N1 solvolysis of 1-adamantyl chloride. aliyuncs.commdpi.com The sensitivity to this parameter, m, indicates the degree of charge separation and stabilization required at the transition state. For this compound, the m value of 0.51 suggests a moderate sensitivity to the solvent's ionizing power. aliyuncs.com This value is consistent with a transition state that has some polar character, as would be expected during nucleophilic attack on the carbonyl group, but it does not indicate the extensive charge separation characteristic of a full unimolecular ionization (S_N1) mechanism, which typically exhibits m values closer to unity. nih.govaliyuncs.com
The table below presents the specific rates of solvolysis (k) for this compound at 45.0 °C in various solvents, along with the corresponding N_T and Y_Cl parameters for those solvents. aliyuncs.com
Quantitative Analysis of Mechanistic Sensitivities (l and m values)
The extended Grunwald-Winstein equation, log (k/k₀) = lNₛ + mY_Cl, is a critical tool for diagnosing solvolysis mechanisms. aliyuncs.com In this equation, 'l' represents the sensitivity of the reaction rate to changes in solvent nucleophilicity (Nₛ), and 'm' represents the sensitivity to changes in solvent ionizing power (Y_Cl). aliyuncs.com The magnitudes of l and m provide significant insight into the nature of the transition state. aliyuncs.com
For the solvolysis of this compound at 45.0 °C, analysis across 13 different solvents—excluding fluoroalcohol-rich mixtures—yielded an 'l' value of 1.76 ± 0.14 and an 'm' value of 0.48 ± 0.06. mdpi.com The resulting l/m ratio is 3.67. mdpi.com Such a high 'l' value and an l/m ratio significantly greater than unity are characteristic of a bimolecular addition-elimination pathway where the addition of a solvent molecule to the carbonyl carbon is the rate-determining step. aliyuncs.commdpi.com These sensitivity values are notably similar to those observed for other primary and secondary alkyl haloformates that react via the same mechanism. aliyuncs.com This suggests that the transition state for this compound solvolysis involves substantial nucleophilic participation from the solvent.
For comparison, the related neopentyl chloroformate exhibits dual-mechanism behavior. mdpi.com In the same group of 13 solvents where it also follows an addition-elimination pathway, it has an 'l' value of 1.76 and an 'm' value of 0.48. mdpi.com However, in a separate group of eight highly ionizing, weakly nucleophilic solvents, its mechanism shifts to an ionization pathway, characterized by a low 'l' value of 0.36 and a high 'm' value of 0.81. mdpi.com
Table 1: Grunwald-Winstein Parameters (l and m) for Neopentyl Haloformates at 45.0 °C
| Compound | Predominant Mechanism | No. of Solvents | l value | m value | l/m Ratio |
|---|---|---|---|---|---|
| This compound | Addition-Elimination | 13 | 1.76 ± 0.14 | 0.48 ± 0.06 | 3.67 |
| Neopentyl Chloroformate | Addition-Elimination | 13 | 1.76 | 0.48 | 3.67 |
| Neopentyl Chloroformate | Ionization | 8 | 0.36 | 0.81 | 0.44 |
Influence of Fluoroalcohol-Rich Solvents (e.g., TFE, HFIP) on Mechanism
Fluoroalcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly ionizing yet weakly nucleophilic solvents that can significantly alter reaction mechanisms. nih.govresearchgate.net For primary alkyl chloroformates, reactions in these solvents often shift from an addition-elimination pathway to an ionization mechanism. nih.govnih.gov
This contrasts sharply with neopentyl chloroformate, which shows a distinct change in mechanism. nih.govnih.gov In HFIP-rich aqueous mixtures, neopentyl chloroformate solvolyzes appreciably faster than other primary alkyl chloroformates like ethyl and n-propyl chloroformate. nih.govnih.govmdpi.com This rate enhancement is attributed to a shift to an ionization pathway that is facilitated by a 1,2-methyl shift, leading to the formation of a more stable tertiary carbocation. nih.govnih.govevitachem.com The strong hydrogen-bond donating ability of fluoroalcohols stabilizes the developing cationic intermediates, favoring this Sₙ1-type mechanism. nih.govsemanticscholar.org The solvolysis of this compound, however, does not appear to access this ionization pathway, likely due to the much stronger carbon-fluorine bond which makes the fluoride a poorer leaving group compared to chloride in an ionization context. nih.gov
Kinetic Solvent Isotope Effects (KSIEs) in Mechanistic Probes
Kinetic Solvent Isotope Effects (KSIEs), determined by comparing reaction rates in a protic solvent (like methanol, MeOH) with its deuterated counterpart (MeOD), serve as a powerful probe for transition state structure. aliyuncs.comnih.govmdpi.com A significant KSIE value (k_H/k_D > 1) often indicates that a proton transfer is involved in the rate-determining step. epfl.ch
For the methanolysis of this compound at 45.0 °C, the KSIE (k_MeOH/k_MeOD) was found to be 3.40. aliyuncs.com This large value is interpreted as strong evidence that the nucleophilic attack by one methanol molecule is assisted by general-base catalysis from a second methanol molecule in the transition state. aliyuncs.com This observation is consistent with the proposed bimolecular addition-elimination mechanism. aliyuncs.com
In comparison, the KSIE for neopentyl chloroformate under the same conditions is 1.77. aliyuncs.com The larger KSIE for the fluoroformate suggests that the C-O bond formation between the solvent and the carbonyl carbon is more advanced in the transition state for the fluoroformate derivative compared to the chloroformate. aliyuncs.com
Table 2: Kinetic Solvent Isotope Effects (KSIE) for Neopentyl Haloformates
| Compound | Solvent System | Temperature (°C) | KSIE (k_MeOH/k_MeOD) |
|---|---|---|---|
| This compound | Methanol/Methanol-d | 45.0 | 3.40 |
| Neopentyl Chloroformate | Methanol/Methanol-d | 45.0 | 1.77 |
Data sourced from reference aliyuncs.com.
Comparative Mechanistic Studies with Related Haloformates
Reactivity Comparisons with Neopentyl Chloroformate
Direct comparison between this compound and neopentyl chloroformate highlights the influence of the halogen leaving group. A key piece of evidence for the addition-elimination mechanism being rate-determining for many haloformate esters is that the fluoroformate often reacts at a rate similar to, or even faster than, the corresponding chloroformate. mdpi.comnih.gov This is counterintuitive if the carbon-halogen bond were being broken in the rate-determining step, as the C-F bond is significantly stronger than the C-Cl bond. mdpi.com
The leaving group effect, expressed as the rate ratio k_F/k_Cl, for the neopentyl system further supports this. aliyuncs.com The sensitivity values (l and m) for this compound are very similar to those for neopentyl chloroformate in solvents where the latter also proceeds via an addition-elimination mechanism, reinforcing the idea of a common pathway. aliyuncs.com However, the large negative entropies of activation for this compound (-37.4 to -45.1 cal·mol⁻¹·K⁻¹) are more pronounced than for the chloroformate (-15.8 to -38.8 cal·mol⁻¹·K⁻¹), which is consistent with the more ordered, bimolecular nature of the fluoroformate's transition state. aliyuncs.com
Steric and Electronic Influences of Alkyl Groups on Reaction Rates
In nucleophilic acyl substitution reactions, the reaction rate is sensitive to both steric and electronic effects of the alkyl group (R) in the ROCOF structure. mdpi.com Generally, increasing the steric bulk of the alkyl group, particularly with branching at the α-carbon, slows the rate of nucleophilic addition to the carbonyl carbon. mdpi.com Conversely, increasing the electron-withdrawing ability of the alkoxy group enhances the positive charge on the carbonyl carbon and increases the reaction rate. mdpi.com
For a series of primary alkyl fluoroformates, including ethyl, n-propyl, isobutyl, and this compound, the specific rates of solvolysis in solvents like 100% methanol, 100% ethanol, and 80% ethanol are very similar, with rate ratios relative to ethyl fluoroformate being close to unity (k_ROCOF/k_EtOCOF = 0.93 - 1.1). aliyuncs.commdpi.com This suggests that for these primary haloformates reacting via the addition-elimination pathway, the electronic and steric effects arising from β-alkylation (as in the neopentyl group) are largely negligible. aliyuncs.comkoreascience.kr The similarity in rates between n-propyl, isobutyl, and neopentyl chloroformates further supports the idea that the impact of β-methyl groups is minimal for this mechanism. nih.gov
This trend breaks down when the mechanism changes or when steric hindrance becomes much more significant. For example, the solvolysis of t-butyl fluoroformate, which proceeds via an ionization pathway, is significantly faster in 70% TFE than the primary alkyl fluoroformates. aliyuncs.comkoreascience.kr This is because the reaction proceeds via the stable t-butyl cation, a pathway favored by the electrophilic nature of TFE, demonstrating a dramatic shift in reactivity due to the alkyl group's structure. aliyuncs.comkoreascience.kr
Applications in Advanced Organic Synthesis
Neopentyl Fluoroformate as a Reagent for Functional Group Transformation
The reactivity of the carbonyl-fluorine bond in this compound makes it a valuable tool for introducing specific functional groups into organic molecules.
Fluoroformates are recognized as effective intermediates for the synthesis of organic compounds, particularly in the pharmaceutical and agricultural sectors. google.com They facilitate the introduction of oxycarbonylated radicals into molecules, often serving as more stable alternatives to chloroformates, which can be prone to degradation under certain reaction conditions. google.com The process for preparing fluoroformates, such as this compound, often involves the exchange of chlorine for fluorine in the corresponding chloroformate. google.com One documented synthesis of this compound involves the reaction of neopentyl 1,2,2,2-tetrachloroethyl carbonate with anhydrous potassium fluoride (B91410), achieving a 76% yield. prepchem.com Another method describes the reaction of neopentyl chloroformate with an alkali metal fluoride in ethylene (B1197577) carbonate, yielding the product in as little as one to two hours. google.com
| Starting Material | Reagents | Temperature | Time | Yield | Reference |
| Neopentyl 1,2,2,2-tetrachloroethyl carbonate | Anhydrous KF, Polyethyleneglycol monomethylether, Benzonitrile (B105546) | 65°C | 34 hours | 76% | prepchem.com |
| Neopentyl chloroformate | Potassium fluoride, Ethylene carbonate | 45°-50°C | 2 hours | 92% | google.com |
By analogy to neopentyl chloroformate, this compound is anticipated to function as an effective acylating agent. Neopentyl chloroformate is utilized in the enantioselective synthesis of biologically important compounds. mdpi.com In nickel-catalyzed enantioselective arylations, the steric bulk of the chloroformate acylating agent has been shown to directly influence the degree of enantioselectivity. rsc.org Research has demonstrated that increasing the steric hindrance of the chloroformate generally leads to higher enantiomeric excess (ee). For instance, transitioning from methyl chloroformate to the bulkier neopentyl chloroformate improved the enantioselectivity of the product from 83% ee to 92% ee. rsc.org This suggests that the sterically demanding neopentyl group plays a crucial role in achieving high stereocontrol.
| Acylating Agent | Enantiomeric Excess (ee) | Reference |
| Methyl chloroformate | 83% | rsc.org |
| Isobutyl chloroformate | 91% | rsc.org |
| Neopentyl chloroformate | 92% | rsc.org |
Role as a Protecting Group Strategy in Complex Molecule Synthesis (by analogy to neopentyl chloroformate)
Protecting groups are fundamental in the synthesis of complex molecules, enabling chemists to selectively mask reactive functional groups while modifying other parts of the molecule. jocpr.com By analogy, this compound can be considered a precursor to the neopentyloxycarbonyl (Noc) protecting group, similar to its chloroformate counterpart.
Neopentyl chloroformate serves as an inert pendant protecting group in the development of specialized polymers, such as those used for photoresist resins. mdpi.com Specifically, it is used to synthesize poly(4-neopentyloxycarbonyloxystyrene) (NPOCST), a polymer designed for use in photoresists. udel.edu Photoresists are light-sensitive materials used in processes like photolithography to form patterned coatings on surfaces, a critical step in the manufacturing of microelectronics. The neopentyl group's stability and specific cleavage properties are advantageous in these applications.
Alkyl chloroformates are widely employed as derivatizing agents, a critical step in preparing molecules for analysis or subsequent reaction. science.govscience.govresearchgate.net Neopentyl chloroformate, for example, is a useful protecting agent in peptide synthesis, where it is used to block amino groups as their alkoxycarbonyl derivatives. udel.edunih.govchemicalbook.com This protection prevents unwanted side reactions at the amine terminus during peptide chain elongation. The use of alkyl chloroformates allows for the instantaneous conversion of hydrophilic compounds into more organophilic derivatives, which is particularly useful for sample preparation prior to gas chromatography (GC) analysis. researchgate.net
Catalytic and Stereoselective Transformations Involving Fluoroformates
The application of fluoroformates as reagents in catalytic transformations has gained significant attention since the early 2000s. researchgate.netresearchgate.net Their distinct reactivity has been harnessed in various catalytic systems, including those based on transition metals and organocatalysis. researchgate.net These reagents function as efficient donors of ester groups in diverse catalytic processes. researchgate.netresearchgate.net Research into catalytic transformations involving fluoroformates has opened new avenues for synthesis, including methods for stereoselective C-glycosylation, which demonstrates the potential for creating complex chiral molecules. rsc.org The development of catalytic processes that utilize acyl fluorides, carbamoyl (B1232498) fluorides, and fluoroformates continues to be an active area of research, highlighting their importance as versatile reagents in modern organic synthesis. researchgate.netresearchgate.netkmshinlab.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Neopentyl Fluoroformate Reactivity
Quantum chemical studies are pivotal in elucidating the intricate details of reaction mechanisms. For this compound, these studies would focus on its solvolysis and other nucleophilic substitution reactions. While specific computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from its close analog, neopentyl chloroformate, and from general principles of computational chemistry. nih.govmdpi.com
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. nih.gov By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. nih.gov For the reactions of this compound, a PES analysis would help in distinguishing between competing mechanisms, such as the addition-elimination and ionization (SN1-like) pathways.
In the context of haloformate solvolysis, the addition-elimination mechanism typically proceeds through a tetrahedral intermediate. The PES would show a pathway with two transition states and one intermediate. In contrast, an ionization mechanism would involve the formation of a carbocation, which for the neopentyl group, is known to be prone to rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation. nih.govmdpi.com The PES would depict a high-energy pathway to the primary carbocation, followed by a lower-energy path for the rearrangement and subsequent reaction.
Table 1: Key Features on a Potential Energy Surface
| Feature | Description | Relevance to this compound Reactions |
| Minimum | A stable molecular structure corresponding to a valley on the PES. | Represents the reactant (this compound), solvent molecules, intermediates, and products. |
| Transition State | A first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. | Corresponds to the highest energy structure between reactants and intermediates, or intermediates and products, determining the reaction rate. |
| Reaction Pathway | The lowest energy path connecting minima through transition states on the PES. | Illustrates the step-by-step mechanism of the reaction, for instance, the sequence of bond-making and bond-breaking events. |
The geometry and energy of transition state structures and intermediates are crucial for understanding reaction mechanisms. For this compound, the transition state for an addition-elimination reaction would involve the nucleophilic attack of a solvent molecule on the carbonyl carbon, leading to a tetrahedral-like structure. The characterization of this transition state would involve identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. rsc.org
In an ionization pathway, the key intermediate would be the neopentyl carbocation. Computational studies would focus on the energetics of its formation and its subsequent rearrangement to a more stable tertiary carbocation. The transition state for this rearrangement would involve a bridged structure with the migrating methyl group partially bonded to both the original and adjacent carbon atoms.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and has become a standard tool for elucidating reaction mechanisms. nih.gov DFT calculations can provide accurate energies for reactants, products, intermediates, and transition states, allowing for a quantitative analysis of the reaction pathway. rsc.org
For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), could be employed to:
Calculate the activation energies for the competing addition-elimination and ionization pathways.
Determine the relative stability of the tetrahedral intermediate versus the rearranged carbocation.
Analyze the charge distribution in the transition states to understand the nature of bond formation and cleavage.
Studies on related acyl fluorides have utilized DFT to understand ligand-controlled selectivity in catalytic reactions, demonstrating the power of this method in predicting and explaining chemical reactivity. rsc.org
Molecular Modeling of Solvent Effects and Solvation Dynamics
The solvent plays a critical role in the solvolysis of this compound. Molecular modeling can be used to understand these solvent effects through both explicit and implicit solvation models. nih.govyoutube.com
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific hydrogen bonding interactions between the solvent and the solute, which can be particularly important in stabilizing transition states and intermediates.
Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent.
Molecular dynamics (MD) simulations can also be employed to study the dynamic aspects of solvation, providing insights into how the solvent molecules rearrange to accommodate the changing charge distribution of the solute as the reaction progresses.
Electronic Structure Analysis of the this compound Molecule
An analysis of the electronic structure of this compound can reveal important information about its reactivity. The high electronegativity of the fluorine atom significantly influences the electronic distribution within the molecule. libretexts.org
Molecular Orbitals: The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The LUMO is likely centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO can provide a measure of the molecule's chemical stability.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution on the surface of the molecule. For this compound, the map would show a region of positive electrostatic potential around the carbonyl carbon, confirming its electrophilic nature, and a negative potential around the fluorine and oxygen atoms.
DFT calculations are well-suited for performing this type of electronic structure analysis. nih.gov
Computational Prediction of Reactivity and Selectivity Profiles
Computational chemistry can be used to predict the reactivity and selectivity of this compound under various conditions. By calculating the activation energies for different reaction pathways and with different nucleophiles, a reactivity profile can be constructed.
For example, computational models can predict whether the reaction will favor the addition-elimination pathway or the ionization pathway based on the solvent polarity and the nucleophilicity of the reacting species. Machine learning models are also emerging as powerful tools for predicting reaction outcomes, including regio- and site-selectivity, by learning from large datasets of chemical reactions. nih.govrsc.org
Table 2: Computationally Predicted Reactivity Descriptors
| Descriptor | Definition | Predicted Trend for this compound |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A relatively large gap would suggest kinetic stability. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a harder molecule is generally less reactive. |
| Electrophilicity Index (ω) | A measure of the energy stabilization when a molecule accepts electrons. | A high value would indicate a strong electrophile, prone to nucleophilic attack. |
| Fukui Functions | Indicate the change in electron density at a given point when the number of electrons is changed. | Can be used to identify the most electrophilic and nucleophilic sites in the molecule. |
Advanced Analytical Methodologies for Research and Investigation
Spectroscopic Techniques for Mechanistic Elucidation (e.g., IR for carbonyl, advanced NMR for intermediates)
Spectroscopic methods are fundamental in identifying functional groups and determining the structure of transient species, which is essential for piecing together reaction mechanisms.
Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a powerful tool for identifying the carbonyl (C=O) group, which is central to the chemistry of neopentyl fluoroformate. The position of the C=O stretching vibration in the IR spectrum is highly sensitive to the electronic environment. In acyl fluorides and fluoroformates, the high electronegativity of the fluorine atom attached to the carbonyl carbon causes a significant increase in the frequency of the C=O stretching absorption compared to other acyl halides or esters. pg.edu.plchemistrytalk.org This band is typically strong and sharp, making it an excellent diagnostic peak. orgchemboulder.compressbooks.pub For this compound, the C=O stretch is expected in the region of 1810-1850 cm⁻¹, characteristic of fluoroformates. Monitoring the disappearance of this peak or the appearance of new carbonyl-containing products (like carboxylic acids or esters) provides a method for tracking the reaction progress.
| Functional Group Type | C=O Stretching Frequency (cm⁻¹) |
| Saturated Aliphatic Ketones | 1715 - 1725 |
| Saturated Aliphatic Aldehydes | 1720 - 1740 orgchemboulder.com |
| Carboxylic Acids (dimer) | 1680 - 1710 |
| Esters | 1735 - 1750 |
| Acyl Chlorides | 1780 - 1815 |
| Fluoroformates (Expected) | 1810 - 1850 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy While standard ¹H and ¹³C NMR are used for final product characterization, advanced NMR techniques are indispensable for detecting and structurally characterizing reaction intermediates. numberanalytics.com In the context of this compound solvolysis, a key proposed intermediate is the tetrahedral species formed by the nucleophilic addition of a solvent molecule to the carbonyl carbon. academicpub.org Such intermediates are often present at low concentrations and have short lifetimes.
Techniques that could be employed include:
Two-Dimensional (2D) NMR: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, which would be crucial for confirming the structure of a transient tetrahedral intermediate. numberanalytics.com
In-situ and Low-Temperature NMR: Performing reactions directly within the NMR spectrometer, often at low temperatures to slow down the reaction rates, can increase the concentration of intermediates to detectable levels. uni-regensburg.denih.gov This allows for direct observation of species that would otherwise be too fleeting to identify. For this compound, this could provide direct evidence of the addition-elimination pathway.
Chromatographic Methods for Reaction Monitoring and Product Profiling
Chromatography is the cornerstone for separating and quantifying reactants, products, and byproducts, thereby enabling detailed reaction monitoring and product profiling. mdpi.comnih.gov
For this compound reactions, both gas and liquid chromatography are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound and its likely products (e.g., neopentyl alcohol, rearranged alcohols, alkenes), GC-MS is a highly effective technique. science.gov It allows for the separation of components in a mixture followed by their identification and quantification based on their mass spectra and retention times. This is particularly useful for identifying products resulting from the characteristic neopentyl rearrangement.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors (LC-MS), is versatile for monitoring the solvolysis of fluoroformates. nih.gov It can track the decrease in the concentration of the starting material and the concurrent increase in product concentrations over time. A study on the related compound neopentyl glycol, a potential hydrolysis product, utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its determination. fxcsxb.com This approach provides high sensitivity and selectivity, which is crucial for creating accurate product profiles, especially when multiple competing reaction pathways exist. chemrxiv.org
| Time (minutes) | This compound (%) | Neopentyl Alcohol (%) | 2-Methyl-2-butanol (%) | Other Products (%) |
| 0 | 100 | 0 | 0 | 0 |
| 10 | 75 | 15 | 8 | 2 |
| 30 | 40 | 35 | 20 | 5 |
| 60 | 15 | 50 | 30 | 5 |
| 120 | <1 | 55 | 38 | 7 |
This table represents a hypothetical reaction profile for the solvolysis of this compound in a mixed solvent system, as would be determined by a chromatographic method like GC or HPLC. It illustrates the consumption of the reactant and the formation of both direct substitution (neopentyl alcohol) and rearrangement (2-methyl-2-butanol) products.
Advanced Kinetic Measurement Techniques (e.g., Conductimetry)
Understanding the rate of a reaction is fundamental to elucidating its mechanism. For solvolysis reactions that generate ionic products from neutral reactants, conductimetry is a highly precise and effective kinetic measurement technique. nih.gov
The solvolysis of this compound in a solvent (SOH) produces a protonated solvent molecule (SO⁺H₂) and a fluoride (B91410) ion (F⁻), along with the organic products.
R-OCOF + 2SOH → R-OS + CO₂ + SO⁺H₂ + F⁻
The continuous production of these ions causes a steady increase in the electrical conductivity of the solution. By measuring this change in conductivity over time, one can calculate the first-order rate constant for the reaction. mdpi.com This technique has been successfully applied to measure the specific rates of solvolysis for this compound and its chloro-analogue, neopentyl chloroformate, across a wide range of pure and binary solvent mixtures. academicpub.orgnih.gov
| Solvent (v/v) | k x 10⁵ (s⁻¹) |
| 100% EtOH | 0.813 |
| 90% EtOH | 5.21 |
| 80% EtOH | 11.2 |
| 100% MeOH | 3.31 |
| 90% MeOH | 11.9 |
| 80% MeOH | 23.9 |
| 97% TFE | 206 |
| 70% TFE | 425 |
| 97% HFIP | 13,100 |
Specific rates of solvolysis (k) of this compound at 45.0 °C in various solvents, determined using conductometric measurements. Data reflects the profound effect of solvent composition on the reaction rate, particularly in highly ionizing fluoroalcohols like TFE and HFIP. academicpub.org
Application of Mass Spectrometry for Mechanistic Studies (e.g., detection of transient species)
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, providing molecular weight information and structural details through fragmentation analysis. mdpi.com Its high sensitivity makes it ideal for detecting low-concentration, transient species that act as intermediates in reaction mechanisms. jhuapl.edu
Electrospray Ionization (ESI-MS) is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation. This would allow for the observation of protonated this compound [M+H]⁺ and potentially key covalent intermediates, such as the tetrahedral addition intermediate, if its lifetime is sufficient.
Tandem mass spectrometry (MS/MS) involves isolating an ion of interest and fragmenting it to gain structural information. mdpi.com A study on the closely related neopentyl chloroformate investigated its fragmentation in the gas phase. researchgate.net The protonated molecule was found to lose neutral chloroformic acid to generate a protonated 2-methylbutene ion. researchgate.net This indicates that the characteristic neopentyl rearrangement readily occurs in the gas-phase cation. A similar fragmentation pattern would be expected for this compound, providing crucial evidence for the propensity of the neopentyl group to rearrange upon ionization, a key consideration for the ionization (Sₙ1-type) pathway.
| Ion Description | Proposed Structure / Formula | Expected m/z |
| Protonated Molecular Ion | [(CH₃)₃CCH₂OCOF + H]⁺ | 135.08 |
| Fragment (Loss of Fluoroformic Acid) | [C₅H₁₀ + H]⁺ | 71.09 |
| Fragment (Loss of CO₂) | [(CH₃)₃CCH₂F + H]⁺ | 91.11 |
| Acylium Ion | [ (CH₃)₃CCH₂OCO]⁺ | 115.08 |
This table outlines potential ions and fragments that could be detected in an ESI-MS/MS analysis of this compound, providing insights into its stability and fragmentation pathways.
Development of Novel Analytical Approaches Specific to Fluoroformate Chemistry
While standard analytical methods are broadly applicable, the unique properties of fluoroformates can necessitate the development of more specialized approaches.
A significant analytical approach applied to fluoroformate chemistry is the use of extended linear free energy relationships (LFERs), such as the Grunwald-Winstein equation. nih.gov The application of the two-term (Equation 1) and three-term Grunwald-Winstein equations to the solvolysis of this compound represents a sophisticated analytical framework for dissecting reaction mechanisms. academicpub.org
log(k/k₀) = lNT + mYCl + c (Equation 1)
Here, l represents the sensitivity to solvent nucleophilicity (NT) and m represents the sensitivity to solvent ionizing power (YCl). By analyzing how the rate constant (k) changes across dozens of solvents and calculating the l and m values, researchers can quantitatively distinguish between addition-elimination and ionization pathways. For this compound, this analysis has shown that the reaction proceeds via an addition-elimination mechanism in most solvents, but transitions to an ionization mechanism in highly ionizing, non-nucleophilic fluoroalcohols. academicpub.orgnih.gov
Future developments could involve creating novel derivatization reagents that specifically target the fluoroformate group for enhanced detection in chromatographic methods or designing new ion-pairing agents for more effective separation in HPLC. The development of specific fluorescent or electrochemical probes that react selectively with fluoroformates could also open new avenues for real-time reaction monitoring under various conditions.
Future Research Directions and Emerging Trends
Exploration of Novel and Greener Synthetic Routes for Neopentyl Fluoroformate
The synthesis of fluoroformates has moved beyond hazardous reagents like carbonyl fluoride (B91410) halides. google.com A notable advancement involves the reaction of chloroformates with potassium fluoride, where the use of ethylene (B1197577) carbonate as a solvent offers significant improvements over older methods that required expensive and uncommon crown ether catalysts. google.com This process operates at milder temperatures (40°C to 50°C) and drastically reduces reaction times from over 45 hours to just one or two hours. google.com
Future research is aimed at developing even more environmentally benign and efficient synthetic pathways, aligning with the core principles of green chemistry. nih.govtcd.ie Key areas of exploration include:
Alternative Fluorinating Agents: Moving away from chloroformate precursors entirely to avoid the use of toxic reagents like phosgene (B1210022) in their production. scirp.org Research into direct fluorocarbonylation reactions using safer fluorine sources is a promising avenue. researchgate.net
Catalytic and Energy-Efficient Methods: The development of catalytic routes that require only small amounts of a catalyst, rather than stoichiometric reagents, is a primary goal. tcd.ie Techniques such as visible-light-driven organic synthesis and microwave-assisted processes, which can reduce energy consumption and reaction times, are being explored for various organic transformations and could be adapted for fluoroformate synthesis. nih.govresearchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer enhanced safety, better temperature control, and easier scalability compared to traditional batch methods. sci-hub.senih.gov This approach aligns with the green chemistry principle of process intensification, which aims to minimize the environmental footprint of chemical manufacturing. acs.org
Renewable Feedstocks and Safer Solvents: A long-term goal is to utilize renewable starting materials instead of those derived from fossil fuels. tcd.ie Additionally, the search for and application of non-hazardous solvents continues to be a critical aspect of green synthesis. nih.gov
Design and Development of Catalytic Systems for Fluoroformate Reactions
The utility of this compound in synthesis is greatly enhanced by catalysis. Fluorination reactions involving fluoroformates often necessitate a catalyst, such as a Lewis acid, to facilitate the transformation. numberanalytics.com The development of sophisticated catalytic systems is a major trend, moving beyond simple catalysts to more complex and highly efficient ones. researchgate.net
Emerging catalytic systems for reactions involving fluoroformates and related organofluorine compounds include:
Transition-Metal Catalysis: Catalysts based on metals like nickel, palladium, and cobalt are being developed for a range of transformations, including cross-coupling and C-F bond activation reactions. researchgate.netmdpi.com Dual catalytic systems, for instance using a combination of nickel and cobalt, have been shown to enable challenging cross-electrophile couplings. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. researchgate.net
Cooperative Catalysis: A significant area of innovation is the design of systems where multiple catalysts work in concert to achieve a desired transformation. acs.org This can include cooperative photoredox catalysis, where a photocatalyst and an organocatalyst (like an N-Heterocyclic Carbene or NHC) operate together to enable novel reactions. researchgate.netacs.org Mechanistic studies on such systems reveal that cooperation between catalysts can lead to significant improvements in reaction rates and scope. acs.org
Table 1: Emerging Catalytic Systems for Fluoroformate and Related Reactions
| Catalyst System Type | Description | Potential Advantages |
|---|---|---|
| Transition-Metal Catalysis | Utilizes complexes of metals like Ni, Pd, and Co to activate substrates. researchgate.netmdpi.com | High efficiency, broad substrate scope, enables cross-coupling reactions. nih.gov |
| Organocatalysis | Employs small, metal-free organic molecules to catalyze reactions. researchgate.net | Lower toxicity, reduced cost, avoids heavy metal contamination in products. |
| Photoredox Catalysis | Uses light-absorbing catalysts to initiate reactions via single-electron transfer. researchgate.netacs.org | Mild reaction conditions, unique reactivity pathways, enables previously difficult transformations. |
| Cooperative/Dual Catalysis | Involves two or more distinct catalytic cycles operating simultaneously to perform a reaction that is not possible with a single catalyst. nih.govacs.orgacs.org | Access to novel chemical space, increased reaction complexity and efficiency, improved selectivity. |
Expansion of Synthetic Utility in Diverse Chemical Transformations
This compound and other fluoroformates are valued as intermediates in the synthesis of products for the pharmaceutical and agricultural sectors. google.com They serve as effective reagents for introducing oxycarbonylated groups and can advantageously replace less stable chloroformates. google.com Their established reactivity includes fluorination, nucleophilic substitution, and elimination reactions. numberanalytics.com
Future research aims to broaden the synthetic applications of this compound, leveraging its unique reactivity. researchgate.net Key growth areas include:
Advanced Building Blocks: Using this compound as a versatile building block in the synthesis of complex molecules with unique properties. researchgate.net This includes applications in materials science for creating fluorinated polymers with high thermal stability and chemical resistance. numberanalytics.com
Ester Group Donors: Employing fluoroformates as efficient ester group donors in novel catalytic cycles. researchgate.net This expands their role from simple functional group introduction to key components in intricate synthetic sequences.
Cross-Electrophile Coupling (XEC): The rapidly expanding field of XEC, which couples two different electrophiles, presents a significant opportunity. acs.org this compound could potentially serve as an electrophilic partner in these reactions, enabling the formation of new carbon-carbon bonds under reductive conditions.
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. gbcramgarh.in Future research on this compound will increasingly focus on detailed mechanistic studies that go beyond simple analysis of starting materials and products.
This will be achieved through a powerful combination of experimental and computational methods:
Kinetic and Solvolysis Studies: Experimental techniques such as the determination of specific rates of solvolysis across various solvents can provide profound insight into reaction pathways. mdpi.comnih.gov The application of linear free energy relationships, like the Grunwald-Winstein equation, helps to distinguish between different mechanisms, such as addition-elimination versus ionization (SN1) pathways. mdpi.comresearchgate.net While much of this work has focused on chloroformates, the methodologies are directly applicable to fluoroformates. mdpi.com
In Situ Spectroscopic Analysis: Techniques like in-situ NMR spectroscopy allow researchers to monitor reactions as they happen, providing real-time data on the formation and consumption of intermediates. acs.org This experimental data is invaluable for constructing an accurate picture of the reaction mechanism.
Computational Chemistry: Theoretical calculations, particularly using Density Functional Theory (DFT), are becoming indispensable. nih.gov These methods allow for the modeling of transition states, the calculation of activation energies, and the exploration of reaction energy landscapes. escholarship.orgresearchgate.net The synergy between experimental results (like kinetics) and computational modeling provides a comprehensive understanding of factors controlling reactivity and selectivity. nih.govresearchgate.net
Role in Sustainable Chemistry and Resource-Efficient Synthesis
The ultimate goal for the future of this compound chemistry is to embed it within the framework of sustainability and resource efficiency. acs.orgchemistryforsustainability.org Its role will be defined by its alignment with the principles of green chemistry. tcd.ie
Key aspects contributing to its sustainable profile include:
Atom Economy and Waste Prevention: The development of catalytic reactions (as discussed in 7.2) where this compound is used efficiently is paramount. Catalytic processes have higher atom economy and generate less waste compared to stoichiometric reactions. tcd.ie
Safer Chemical Design: this compound already serves as a safer alternative to highly reactive and often unstable chloroformates, reducing hazards in synthetic processes. google.com Future research will continue to prioritize the design of safer chemicals and processes. tcd.ie
Resource and Energy Efficiency: The adoption of technologies like flow chemistry and microwave-assisted synthesis can lead to significant reductions in solvent use, waste generation, and energy consumption. nih.govacs.org Furthermore, developing syntheses in dilute, fluoride-free, and template-free systems, as demonstrated in other areas of chemistry, represents a path toward highly resource-efficient manufacturing. rsc.orgresearchgate.net
By focusing on greener synthetic routes, developing advanced catalytic systems, and leveraging modern mechanistic tools, the scientific community can ensure that this compound becomes a valuable and sustainable tool for chemical synthesis.
Q & A
Q. What are the recommended synthetic routes for preparing neopentyl fluoroformate, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via the reaction of neopentyl alcohol with fluorophosgene derivatives under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (e.g., maintaining 0–5°C to minimize side reactions), and inert gas purging to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product. Characterization by / NMR and IR spectroscopy confirms structural integrity, with attention to carbonyl (C=O) and fluoroformate (O-F) vibrational bands .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Key techniques include:
- NMR Spectroscopy : NMR is essential for identifying the fluoroformate group (δ ~ -150 to -160 ppm). NMR resolves neopentyl methylene protons (δ ~3.8–4.2 ppm).
- IR Spectroscopy : Look for C=O stretching (~1800–1850 cm) and O-F vibrations (~950–1000 cm).
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-referencing with computational models (DFT) enhances spectral interpretation .
Q. What precautions are necessary when handling this compound in laboratory settings?
Due to its reactivity with moisture and nucleophiles, experiments must be conducted under anhydrous conditions (e.g., glovebox or Schlenk line). Use corrosion-resistant equipment (e.g., PTFE-lined caps) to avoid degradation. Personal protective equipment (PPE), including fluoropolymer-coated gloves and safety goggles, is mandatory. Waste disposal should follow institutional protocols for fluorinated compounds .
Advanced Research Questions
Q. How can the Grunwald-Winstein equation be applied to analyze solvolysis kinetics of this compound across solvent systems?
The extended Grunwald-Winstein equation correlates solvent ionizing power () and nucleophilicity () with solvolysis rates. For this compound, plot log() against , where and are sensitivity parameters. Ethanol-water mixtures (e.g., 80:20 v/v) are ideal for probing associative vs. dissociative mechanisms. Compare results with methyl fluoroformate to assess steric effects of the neopentyl group .
Q. What experimental strategies resolve discrepancies between observed and predicted solvolysis rates in polar aprotic solvents?
Contradictions often arise from competing reaction pathways (e.g., SN1 vs. SN2). To address this:
- Conduct solvent isotope experiments (e.g., DO vs. HO) to detect proton transfer steps.
- Use kinetic isotope effects (KIEs) to identify rate-determining steps.
- Validate findings with computational methods (e.g., DFT transition-state modeling). Cross-referencing with allyl chloroformate data provides mechanistic context .
Q. How does the conformational flexibility of this compound influence its reactivity in esterification reactions?
The neopentyl group’s steric bulk restricts rotational isomerism, favoring a single conformer in solution. Microwave spectroscopy (low-resolution) can identify dominant conformers via dipole moment analysis. Compare with allyl fluoroformate to quantify steric hindrance effects on reaction kinetics. This rigidity enhances stability in esterification but may reduce nucleophilic accessibility in crowded environments .
Q. What methodologies assess the hydrolytic stability of this compound under varying pH and temperature conditions?
Design accelerated stability studies by:
- pH-Dependent Hydrolysis : Monitor degradation rates in buffered solutions (pH 2–12) via HPLC or NMR.
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds.
- Humidity Testing : Expose samples to controlled humidity chambers (e.g., 40–80% RH) to simulate real-world storage. Data modeling with Arrhenius equations predicts shelf-life .
Q. How can this compound be utilized as a linker in dendrimer synthesis, and what analytical techniques validate its incorporation?
Its stability under acidic/basic conditions makes it suitable for click chemistry (e.g., CuAAC). Post-functionalization of bis-MPA dendrimers can be confirmed via:
- GPC-MALS : Measures molecular weight shifts.
- XPS : Detects fluorine signatures on the dendrimer surface.
- Fluorescence Quenching Assays : Track linker integrity in biological media. Comparative studies with adamantyl fluoroformate highlight trade-offs between stability and reactivity .
Q. Tables for Key Data
| Solvolysis Parameters for this compound | |
|---|---|
| Solvent System (v/v) | 80% EtOH |
| (Ionizing Power) | 2.1 |
| (Nucleophilicity) | 0.5 |
| Observed (s) | 3.2×10 |
| Predicted (s) | 2.9×10 |
| Mechanism | Associative |
| Reference |
| Stability Under Accelerated Conditions | |
|---|---|
| pH 7.4 (37°C) | t = 72 h |
| pH 2.0 (25°C) | t = 48 h |
| 80% RH (30°C) | t = 120 h |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
